5-Butyl-2-decyl-5-ethyl-1,3-dioxane
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Overview
Description
5-Butyl-2-decyl-5-ethyl-1,3-dioxane is a chemical compound with the molecular formula C20H40O2. It belongs to the class of 1,3-dioxanes, which are cyclic acetals commonly used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including 5-Butyl-2-decyl-5-ethyl-1,3-dioxane, typically involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and efficient water removal techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-decyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4, OsO4, and CrO3.
Reduction: Employing reducing agents such as H2/Ni, LiAlH4, and NaBH4.
Substitution: Reacting with nucleophiles like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant, and CrO3 in pyridine.
Reduction: H2 with a nickel catalyst, LiAlH4 in dry ether, and NaBH4 in methanol.
Substitution: Organolithium reagents in dry THF, Grignard reagents in ether, and organocuprates in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction typically yields alcohols or hydrocarbons .
Scientific Research Applications
5-Butyl-2-decyl-5-ethyl-1,3-dioxane has various applications in scientific research:
Mechanism of Action
The mechanism by which 5-Butyl-2-decyl-5-ethyl-1,3-dioxane exerts its effects involves its ability to form stable cyclic acetals. These acetals can protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Butyl-2-decyl-5-ethyl-1,3-dioxane is unique due to its specific substituents, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high stability and selectivity .
Properties
CAS No. |
6316-49-0 |
---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
5-butyl-2-decyl-5-ethyl-1,3-dioxane |
InChI |
InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-19-21-17-20(6-3,18-22-19)16-8-5-2/h19H,4-18H2,1-3H3 |
InChI Key |
APYMTCKWSGBOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1OCC(CO1)(CC)CCCC |
Origin of Product |
United States |
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